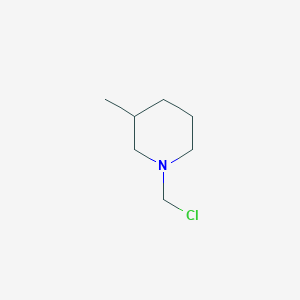
1-(Chloromethyl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-methylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry. The presence of a chloromethyl group at the first position and a methyl group at the third position of the piperidine ring makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-3-methylpiperidine can be synthesized through several methods. One common approach involves the chloromethylation of 3-methylpiperidine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the piperidine ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium thiolate (KSR), and alkoxide ions (RO⁻). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted piperidines depending on the nucleophile used.
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Methyl-substituted piperidines.
Scientific Research Applications
1-(Chloromethyl)-3-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a building block for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-methylpiperidine involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)piperidine: Lacks the methyl group at the third position, leading to different reactivity and properties.
3-Methylpiperidine: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
1-(Bromomethyl)-3-methylpiperidine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
1-(Chloromethyl)-3-methylpiperidine is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
62723-44-8 |
|---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.64 g/mol |
IUPAC Name |
1-(chloromethyl)-3-methylpiperidine |
InChI |
InChI=1S/C7H14ClN/c1-7-3-2-4-9(5-7)6-8/h7H,2-6H2,1H3 |
InChI Key |
MBBRYADGSAKJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















